(3,3-Dimethylbutan-2-yl)[2-(3-methoxyphenyl)ethyl]amine
Overview
Description
“(3,3-Dimethylbutan-2-yl)[2-(3-methoxyphenyl)ethyl]amine” is a chemical compound with potential applications in various fields of research and industry1. It is also known as DMBA1. This hindered amine provides a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs2.
Synthesis Analysis
The synthesis of this compound is traditionally challenging2. However, it is available for purchase from various chemical suppliers13. Unfortunately, the specific synthesis process is not detailed in the available resources.
Molecular Structure Analysis
The molecular formula of this compound is C15H25NO14. Its molecular weight is 235.36 g/mol14. Unfortunately, the specific molecular structure is not detailed in the available resources.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available resources.Scientific Research Applications
-
3,3-Dimethylbutan-2-yl ethyl carbonate
- Application: This compound is used in the NIST Chemistry WebBook, a database of chemical species .
- Method: The data for this compound is collected using various scientific methods and then included in the database .
- Results: The database provides a high-quality copy of the data and verifies that the data contained therein have been selected on the basis of sound scientific judgment .
-
3,3-Dimethyl-2-butanyl acetate
- Application: This compound is used in ChemSpider, a free chemical structure database .
- Method: The data for this compound is generated using various prediction models such as ACD/Labs, EPISuite, and ChemAxon .
- Results: The database provides predicted data such as density, boiling point, vapour pressure, and other physicochemical properties .
-
N-(2,3-dimethylbutan-2-yl)-3-methylaniline
- Application: This hindered amine provides a chemically differentiated building block for organic synthesis and medicinal chemistry .
- Method: It is specifically used for the preparation of drug candidates containing hindered amine motifs .
- Results: The specific results or outcomes are not mentioned in the source .
-
(S)-(+)-3,3-Dimethyl-2-butylamine
- Application: This compound is used in the preparation of other complex organic compounds .
- Method: It is used in the synthesis of methyl 3’-[(2 S -3,3-dimethylbutan-2-yl]carbamoyl]-2,2’-binaphthalene-3-carboxylate and N, N - (S)-bis (diphenylphosphanyl)-3,3-dimethyl-2-butylamine .
- Results: The specific results or outcomes are not mentioned in the source .
Safety And Hazards
Future Directions
This compound was synthesized in the early 2000s for potential use as a pharmaceutical agent4. It provides a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs2. This suggests that it may have future applications in the development of new pharmaceuticals.
Please note that this analysis is based on the information available from the web search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature or contact a chemical supplier.
properties
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-3,3-dimethylbutan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-12(15(2,3)4)16-10-9-13-7-6-8-14(11-13)17-5/h6-8,11-12,16H,9-10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCLFUGMEQRLEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NCCC1=CC(=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethylbutan-2-yl)[2-(3-methoxyphenyl)ethyl]amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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